

2-(3,4-Difluorophenyl)oxirane chemical properties

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Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)oxirane

Cat. No.: B176440

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An In-depth Technical Guide to 2-(3,4-Difluorophenyl)oxirane

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of **2-(3,4-Difluorophenyl)oxirane**, targeted at researchers, scientists, and professionals in drug development.

Core Chemical Properties

2-(3,4-Difluorophenyl)oxirane is a fluorinated organic compound featuring an epoxide ring attached to a difluorophenyl group. Its chemical structure and properties make it a valuable intermediate in pharmaceutical synthesis. The (S)-enantiomer, in particular, is a key building block for the antiplatelet drug Ticagrelor.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The physicochemical and spectroscopic data for **2-(3,4-Difluorophenyl)oxirane** are summarized in the table below for easy reference and comparison.

| Property | Value | Source |
|--|--|---|
| Molecular Formula | $C_8H_6F_2O$ | [1] [4] [5] |
| Molecular Weight | 156.13 g/mol | [1] [5] |
| Boiling Point | 210–215°C (estimated) | [1] |
| Solubility | Miscible in THF, DCM, ethanol | [1] |
| Optical Rotation ($[\alpha]D^{25}$) | +42.5° (c=1, $CHCl_3$) for (S)-enantiomer | [1] |
| 1H NMR (600 MHz, $CDCl_3$) | δ 2.73 (dd, J = 5.4, 2.5 Hz, 1H), 3.14 (dd, J = 5.4, 4.0 Hz, 1H), 3.80-3.88 (m, 1H), 6.99-7.11 (m, 2H), 7.14 (dt, J = 10.0, 8.2 Hz, 1H) | [6] |
| ^{13}C NMR (151 MHz, $CDCl_3$) | δ 51.3, 51.4 (d, ^4JC-F = 1.7 Hz), 114.3 (d, ^2JC-F = 18.2 Hz), 117.4 (d, ^2JC-F = 17.5 Hz), 121.7 (dd, ^3JC-F = 6.5 Hz, ^4JC-F = 3.8 Hz), 134.8 (dd, ^3JC-F = 5.7 Hz, ^4JC-F = 3.5 Hz), 150.2 (dd, ^1JC-F = 248 Hz, ^2JC-F = 12.7 Hz), 150.6 (dd, ^1JC-F = 248 Hz, ^2JC-F = 12.9 Hz) | [6] |
| ^{19}F NMR (282 MHz, $CDCl_3$) | δ -135.7 (m, 1F), -136.8 (m, 1F) | [6] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for $C_8H_6F_2O$: 156.0387, Found: 156.0389 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of racemic and enantiomerically pure **2-(3,4-Difluorophenyl)oxirane** are outlined below.

Synthesis of Racemic 2-(3,4-Difluorophenyl)oxirane

Two primary methods are employed for the synthesis of the racemic mixture.

Method 1: Epoxidation of 3,4-Difluorostyrene

- Dissolve 14 g (100 mmol) of 3,4-difluorostyrene in tetrahydrofuran under a nitrogen atmosphere.[7]
- Slowly add a 30% hydrogen peroxide solution (300 mmol) dropwise at 20°C.[7]
- Maintain the reaction temperature with continuous stirring for 4 hours.[7]
- Upon completion, add water to the reaction mixture to induce phase separation.[7]
- Separate the organic layer and wash it with an appropriate amount of water.[7]
- Concentrate the organic layer under reduced pressure.[7]
- Purify the final product by column chromatography to yield **2-(3,4-difluorophenyl)oxirane**. [7]

Method 2: Cyclization of ω -Chloro-3,4-difluoroacetophenone

- React ω -Chloro-3,4-difluoroacetophenone with an aqueous solution of potassium borohydride (KBH₄).[1][8]
- Maintain the reaction temperature between 50–80°C.[1]
- Adjust the pH to 10–12 using sodium hydroxide (NaOH) to facilitate the cyclization reaction, yielding the racemic oxirane.[1]

Enantioselective Synthesis: Kinetic Resolution

To obtain the chirally pure (S)-enantiomer, a hydrolytic kinetic resolution of the racemic mixture is performed.

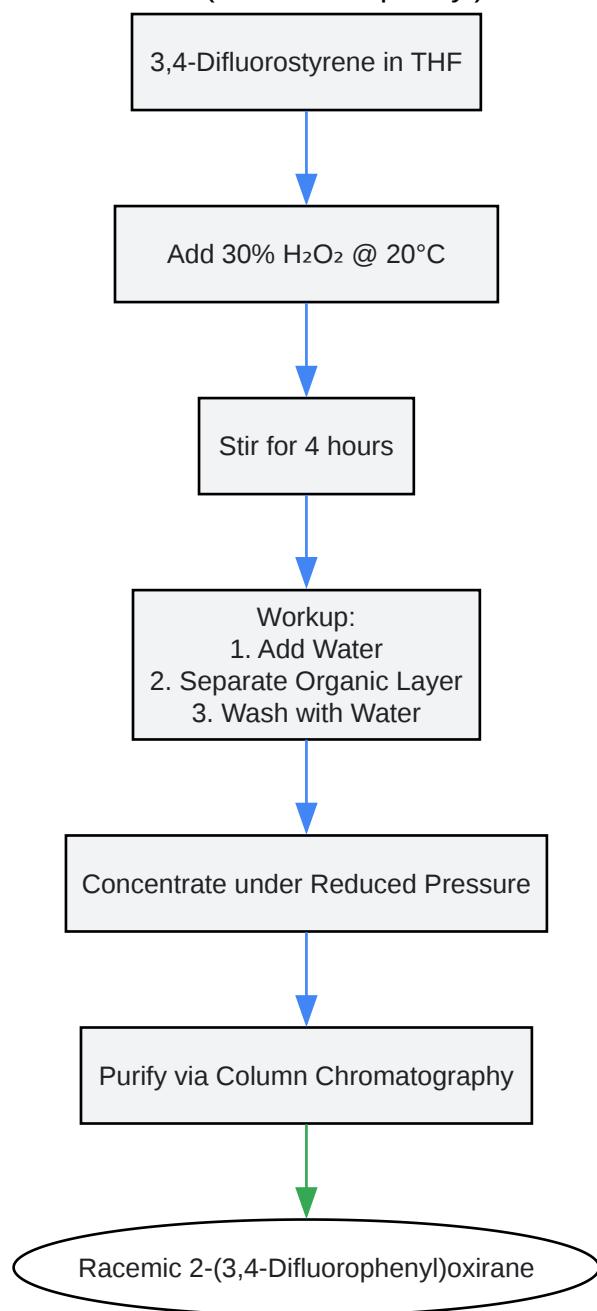
- Combine the racemic **2-(3,4-difluorophenyl)oxirane**, water, and a chiral (R,R)-SalenCo(II) catalyst (0.5–1.5 mol%).[1][8]

- Use a solvent system of Water/THF in a 3:1 volume ratio.[[1](#)]
- The reaction selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-**2-(3,4-difluorophenyl)oxirane** with high enantiomeric excess (>99%).[[1](#)]
- The (S)-enantiomer is then isolated, typically through distillation under reduced pressure.[[8](#)]

Visualized Experimental Workflows

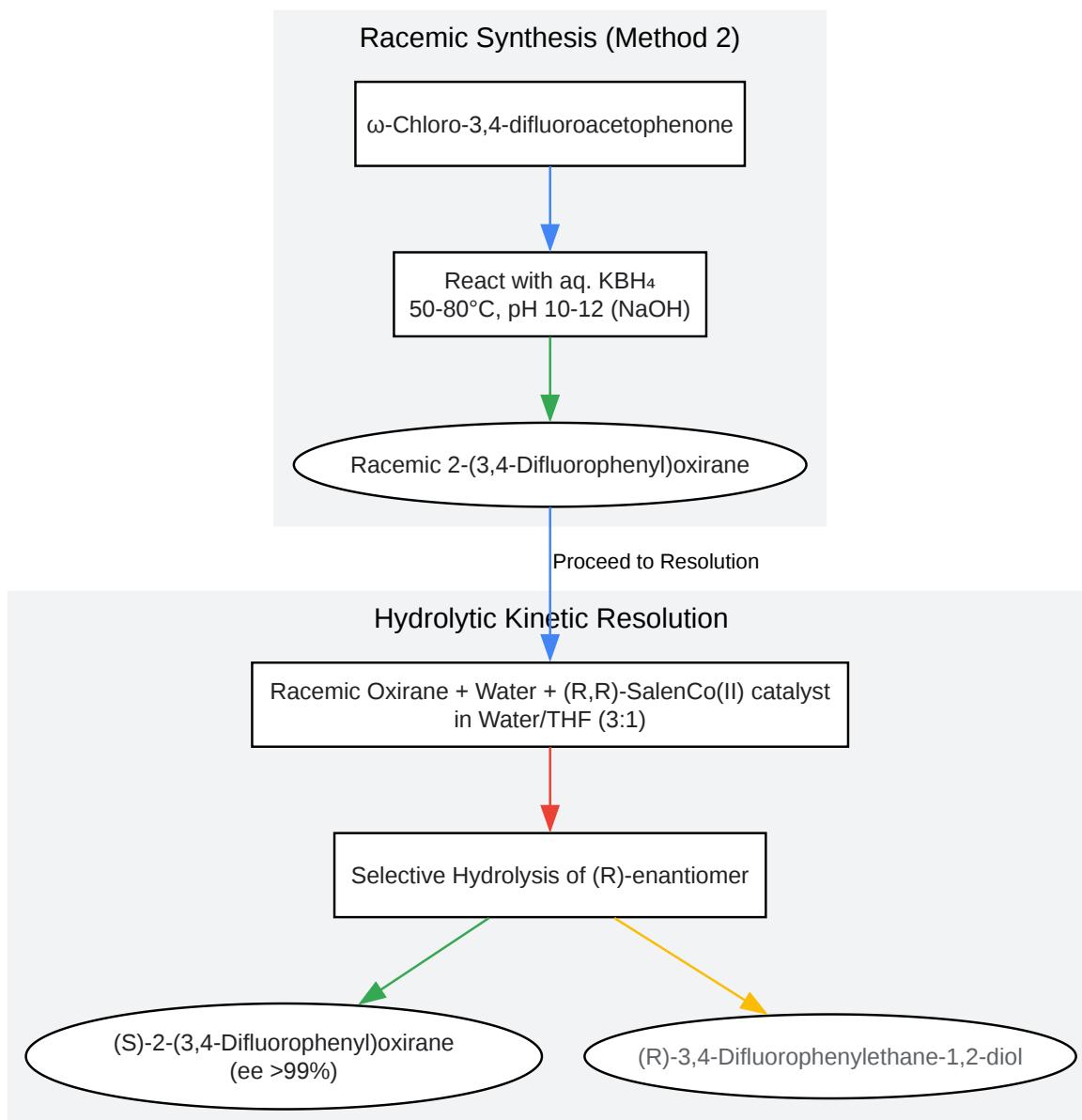
The following diagrams illustrate the logical flow of the synthesis protocols.

Synthesis of Racemic 2-(3,4-Difluorophenyl)oxirane (Method 1)

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Caption: Epoxidation of 3,4-Difluorostyrene Workflow.

Synthesis and Kinetic Resolution of 2-(3,4-Difluorophenyl)oxirane

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